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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to implementing the DeepMind21

(DM21) deep learning-based density functional for molecular energy calculations. This

document outlines the theoretical background, practical implementation in the Python for

Strongly Correlated Electron Systems (PySCF) package, performance benchmarks, and best

practices for its application.

Introduction to DM21
The DM21 functional is a novel exchange-correlation functional developed by DeepMind that

utilizes a neural network to approximate the mapping from electron density to the exchange-

correlation energy.[1][2][3] A key innovation of DM21 is its ability to overcome systemic

problems of traditional density functional approximations (DFAs), particularly in systems

exhibiting "fractional electron character."[1][3] This allows for a more accurate description of

chemical phenomena like bond breaking and charge delocalization, which are crucial in drug

discovery and materials science.

The DM21 model is based on a multilayer perceptron (MLP) architecture that takes a grid of

electron densities as input.[1][3] It has demonstrated state-of-the-art performance on various

benchmark datasets, including GMTKN55, QM9, and the Bond-breaking Benchmark (BBB),

often outperforming traditional hybrid and even approaching the accuracy of more

computationally expensive double-hybrid functionals.[1][2][3]
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Key Advantages and Limitations
Advantages:

Improved Accuracy for Challenging Systems: DM21 significantly reduces errors associated

with delocalization and spin symmetry breaking that plague many conventional functionals.

[4]

High Performance in Energy Calculations: For single-point energy calculations, DM21 has

shown to be more accurate than many widely used functionals for a broad range of chemical

systems.[5]

Open-Source Availability: DM21 is publicly available as an extension to the PySCF quantum

chemistry package, facilitating its adoption by the research community.[1][2]

Limitations:

Numerical Noise in Gradients: As a neural network-based functional, the potential energy

surface of DM21 can exhibit small numerical noise, which can affect the calculation of

nuclear gradients and complicate geometry optimizations.[5]

Slower Geometry Optimizations: Due to the need for numerical gradients, geometry

optimizations with DM21 are significantly slower and not always more accurate than those

with analytical functionals.[5]

Convergence Issues: Self-consistent field (SCF) convergence can be challenging for some

systems, particularly for transition metals and molecules with elongated bonds.[6][7]

Data Presentation: Performance Benchmarks
The performance of DM21 has been rigorously evaluated against several standard quantum

chemistry benchmarks. The following tables summarize the mean absolute errors (MAEs) in

kcal/mol for DM21 and other common functionals.

Table 1: GMTKN55 Benchmark (General Main Group Thermochemistry, Kinetics, and

Noncovalent Interactions)[5][8]
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Functional MAE (kcal/mol)

DM21 1.5

SCAN 3.6

PBE0 4.4

B3LYP 5.0

Table 2: QM9 Benchmark (Small Organic Molecules)[8]

Functional MAE (kcal/mol)

DM21 < 5.0

SCAN ~7.0

PW6B95 ~8.0

revPBE:D3(BJ) ~12.0

Table 3: Bond-breaking Benchmark (BBB)[8]

Functional MAE (kcal/mol)

DM21 ~1.0

SCAN ~3.0

PW6B95 ~2.5

ωB97X-V ~1.5

Experimental Protocols
Software Requirements

Python 3.x

PySCF: An open-source quantum chemistry library in Python.
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density_functional_approximation_dm21: The official Python package for the DM21
functional.

Installation
Install PySCF:

Install the DM21 package:

Protocol for Single-Point Energy Calculation
This protocol outlines the steps to perform a single-point energy calculation on a water

molecule using the DM21 functional in PySCF.

Protocol for Geometry Optimization
Geometry optimization with DM21 requires the use of numerical gradients. This protocol

demonstrates how to optimize the geometry of a water molecule.

Note on Geometry Optimization: A study has suggested that for geometry optimizations with

DM21, a numerical differentiation step in the range of 0.0001-0.001 Å can help in obtaining

smoother nuclear gradients. This is a parameter within the optimization library being used and

may require advanced customization.

Mandatory Visualizations
DM21 Computational Workflow
The following diagram illustrates the general workflow for performing a molecular energy

calculation using the DM21 functional within the PySCF framework.
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Caption: Workflow for DM21 molecular energy and geometry optimization calculations.
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Decision Logic for Functional Selection
Choosing the appropriate density functional is a critical step in computational chemistry. This

diagram provides a simplified decision-making process for when to consider using DM21.
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Caption: Decision tree for selecting DM21 versus traditional DFT functionals.
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DM21's Approach to Fractional Electron Error
This diagram illustrates the conceptual difference between how traditional DFAs and DM21
handle systems with fractional electron character, a key source of delocalization error.
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Caption: Conceptual comparison of traditional DFAs and DM21 for fractional electron systems.

Troubleshooting and Best Practices
SCF Convergence: For calculations that struggle to converge, consider the following

strategies in PySCF:

DIIS Space: Increase the Direct Inversion in the Iterative Subspace (DIIS) space

(mf.diis_space).

Level Shifting: Apply a level shift to aid convergence in systems with small HOMO-LUMO

gaps (mf.level_shift).[9]
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Damping: Damp the Fock matrix in the initial SCF cycles (mf.damp).[6][9]

Initial Guess: Use a converged density matrix from a calculation with a smaller basis set or

a more stable functional as the initial guess.

Geometry Optimization:

Convergence Criteria: It may be necessary to use tighter convergence criteria for the SCF

cycles within each optimization step to mitigate the effects of numerical noise.

Optimizer Choice: The Berny optimizer is a common choice in PySCF. For particularly

challenging optimizations, exploring other optimizers or adjusting their parameters may be

beneficial.

Applicability:

Main Group Chemistry: DM21 has shown excellent performance for main group elements.

Transition Metals: Exercise caution when applying DM21 to systems containing transition

metals, as convergence issues are more likely.[7] It is recommended to first benchmark

against known results for similar systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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